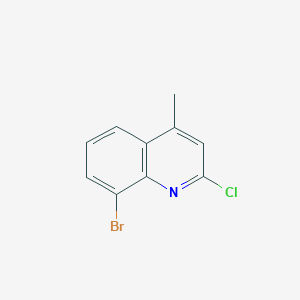
8-Bromo-2-chloro-4-methylquinoline
Descripción general
Descripción
8-Bromo-2-chloro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 256.53 g/mol . The SMILES string representation is Cc1cc(Cl)c2cccc(Br)c2n1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid , but other properties such as boiling point, melting point, and density are not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
8-Bromo-2-chloro-4-methylquinoline serves as a key starting material or intermediate in the synthesis of various chemical compounds. For instance, it's involved in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, an important compound in the study of infectious diseases. This process highlights the compound's role in enabling the preparation of chemically complex and significant molecules (Wlodarczyk et al., 2011). Moreover, the study of its reactions with metal halides, such as those with ZnCl2, CoCl2, or CuCl2, gives rise to various complexes, indicating its versatility in forming structurally diverse compounds (Edwards et al., 2011).
Antimicrobial Applications
This compound and its derivatives exhibit notable antimicrobial properties. Research indicates that specific analogs of 4-methylquinoline, structurally related to this compound, demonstrate potent antimicrobial activities against foodborne bacteria. This positions them as promising candidates for developing natural preservatives and pharmaceuticals (Kim et al., 2014).
Anticancer and Cytotoxic Studies
Compounds derived from this compound have shown significant anticancer and cytotoxic activities. For example, studies on 8-hydroxyquinoline-derived thiosemicarbazones reveal their potential in inhibiting cancer cell growth, particularly in breast cancer cell lines, indicating their therapeutic potential in cancer treatment (Kotian et al., 2021).
Material Science and Optoelectronic Properties
In the realm of material science, this compound derivatives are explored for their optoelectronic properties. Studies focus on their structural, electronic, optical, and charge transport properties, laying a foundation for their application in multifunctional materials (Irfan et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Quinoline derivatives, such as 8-Bromo-2-chloro-4-methylquinoline, continue to be of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on synthesizing new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity .
Propiedades
IUPAC Name |
8-bromo-2-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFBBWPHTXZFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



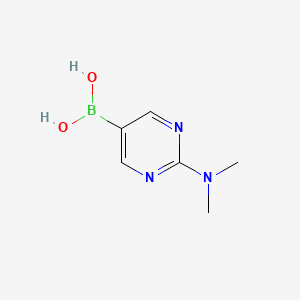

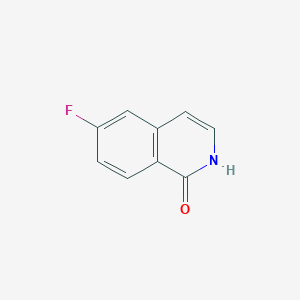
![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
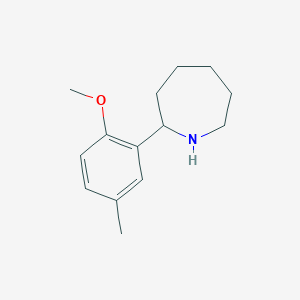
![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)
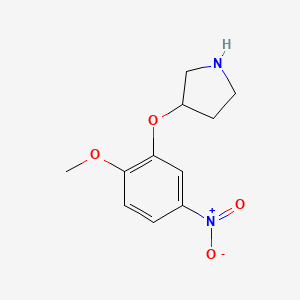
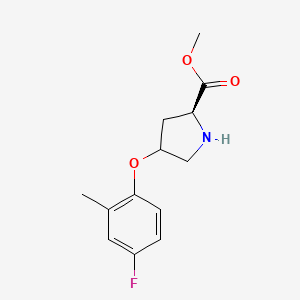
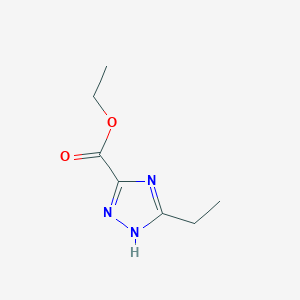

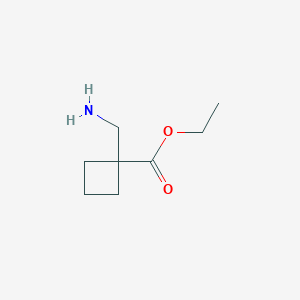
![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

